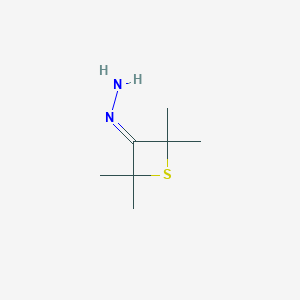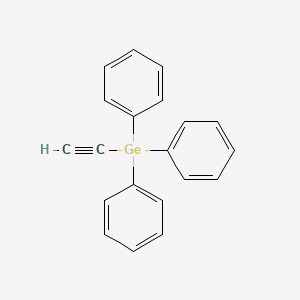
Germane, ethynyltriphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germane, ethynyltriphenyl- is a chemical compound with the molecular formula C20H14Ge It is a derivative of germane, where the germanium atom is bonded to an ethynyl group and three phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Germane, ethynyltriphenyl- can be synthesized through several methods. One common approach involves the reaction of triphenylgermanium chloride with acetylene in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the ethynyl group.
Industrial Production Methods
Industrial production of germane, ethynyltriphenyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Germane, ethynyltriphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert germane, ethynyltriphenyl- to its corresponding hydrides.
Substitution: The phenyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while reduction can produce various hydrides of germanium.
Wissenschaftliche Forschungsanwendungen
Germane, ethynyltriphenyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: Germane, ethynyltriphenyl- is used in the production of advanced materials, including semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism by which germane, ethynyltriphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in various chemical reactions, while the phenyl groups provide stability and influence the compound’s overall reactivity. The pathways involved in these interactions are complex and depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Germane (GeH4): A simpler hydride of germanium, used in semiconductor manufacturing.
Triphenylgermane (C18H15Ge): Similar to germane, ethynyltriphenyl-, but lacks the ethynyl group.
Ethynylgermane (C2H2Ge): Contains an ethynyl group but lacks the phenyl groups.
Uniqueness
Germane, ethynyltriphenyl- is unique due to the presence of both the ethynyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
4632-45-5 |
|---|---|
Molekularformel |
C20H16Ge |
Molekulargewicht |
329.0 g/mol |
IUPAC-Name |
ethynyl(triphenyl)germane |
InChI |
InChI=1S/C20H16Ge/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h1,3-17H |
InChI-Schlüssel |
LJHAARBWOSUVQW-UHFFFAOYSA-N |
Kanonische SMILES |
C#C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


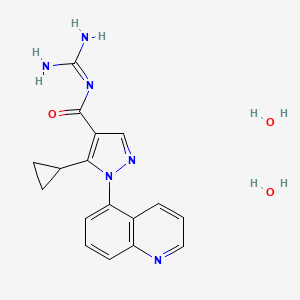
![16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14144210.png)
![(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B14144212.png)
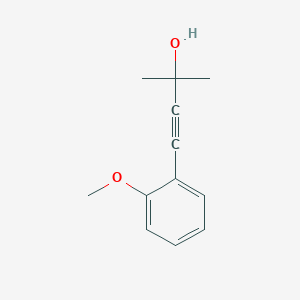

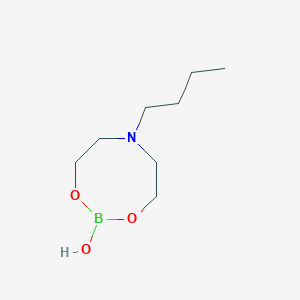
![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)
![5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B14144244.png)
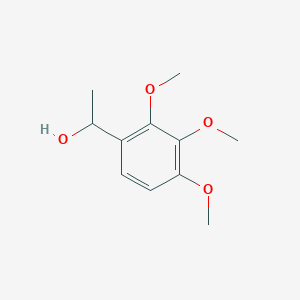
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14144266.png)
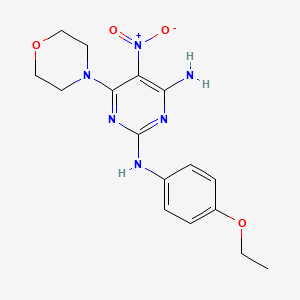
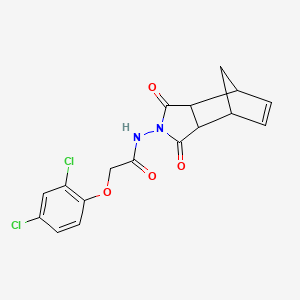
![2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B14144291.png)
